Ethyl 2-(2-(diethylamino)ethyl)acetoacetate
Description
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 229.32 g/mol | |
| Boiling Point | 125–135°C (1.22–1.36 kPa) | |
| Density | 0.976 g/cm³ | |
| Refractive Index | 1.45 |
Spectroscopic Data
- Infrared (IR) : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O).
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 229.3, with fragments at m/z 156 (loss of -OCH₂CH₃) and m/z 100 (diethylaminoethyl moiety).
Isomerism and Conformational Analysis
The compound exhibits structural isomerism due to the variable positioning of the diethylaminoethyl group. While no stereoisomers are reported, the C2 substituent’s orientation allows for conformational flexibility. Computational studies of analogous β-keto esters suggest that the enol form’s stability is influenced by intramolecular hydrogen bonding, though experimental data for this specific compound are lacking.
The diethylaminoethyl chain adopts a gauche conformation to minimize steric hindrance between the ethyl groups and the keto-ester backbone. Molecular electrostatic potential maps of related diethylaminoethyl derivatives highlight electron-rich regions near the amine, facilitating protonation in acidic environments.
Historical Context and Development
First synthesized in the mid-20th century, ethyl 2-(2-(diethylamino)ethyl)acetoacetate gained attention as an intermediate in coumarin derivatives. Early methods involved condensing β-(diethylamino)chloroethane with ethyl acetoacetate under basic conditions. Advances in the 1980s optimized yields using sodium methoxide catalysis, while recent studies explore its role in synthesizing α-amino-β-keto esters via N-heterocyclic carbene-mediated reactions.
The compound’s utility in pharmaceutical research—particularly for anticoagulant and neuroactive agents—has driven ongoing interest. However, its commercial availability remains limited to specialty chemical suppliers.
Properties
IUPAC Name |
ethyl 2-[2-(diethylamino)ethyl]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-13(6-2)9-8-11(10(4)14)12(15)16-7-3/h11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQHBSPNJHQAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946842 | |
| Record name | Ethyl 2-[2-(diethylamino)ethyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23999-02-2 | |
| Record name | Ethyl 2-[2-(diethylamino)ethyl]-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23999-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2-(diethylamino)ethyl)acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023999022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-[2-(diethylamino)ethyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-[2-(diethylamino)ethyl]acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Primary Synthetic Route
The most widely documented preparation method involves a two-step process:
Step 1: Synthesis of β-(diethylamino)chloroethane
This intermediate is prepared by reacting β-(diethylamino)ethanol with thionyl chloride under alkaline conditions. The reaction proceeds via substitution of the hydroxyl group by chlorine, yielding β-(diethylamino)chloroethane.Step 2: Condensation with Ethyl Acetoacetate
The β-(diethylamino)chloroethane is then condensed with ethyl acetoacetate in the presence of sodium methoxide as a base catalyst. This nucleophilic substitution reaction introduces the diethylaminoethyl side chain onto the acetoacetate ester, forming ethyl 2-(2-(diethylamino)ethyl)acetoacetate.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | β-(diethylamino)ethanol + SOCl2 | Alkaline medium | β-(diethylamino)chloroethane |
| 2 | β-(diethylamino)chloroethane + Ethyl acetoacetate + NaOCH3 | Condensation reaction | This compound |
Detailed Reaction Conditions and Mechanistic Insights
β-(diethylamino)chloroethane Formation:
Thionyl chloride acts as a chlorinating agent converting the hydroxyl group into a good leaving group (chloride). The alkaline environment neutralizes the HCl generated and facilitates the reaction. This step is critical to ensure high purity and yield of the chloro intermediate.Condensation Reaction:
Sodium methoxide deprotonates the active methylene group of ethyl acetoacetate, generating an enolate ion that performs nucleophilic substitution on the β-(diethylamino)chloroethane. The reaction typically proceeds under reflux conditions in an appropriate solvent to maximize conversion.
Alternative Preparation of Ethyl Acetoacetate (Precursor)
Ethyl acetoacetate, a key precursor, can be prepared industrially via the reaction of diketene with ethanol in the presence of tertiary amine catalysts under controlled pressure and temperature conditions:
- Catalysts: Various tertiary amines such as N,N-dimethyl-octylamine, N,N-diethyl-dodecylamine, and others have been found effective.
- Conditions: Reaction temperature is maintained between 90°C and 105°C under a pressure range of 0.5 to 6 atmospheres to optimize yield.
- Yield Optimization: The use of specific tertiary amines as catalysts improves the yield significantly compared to basic salts.
| Parameter | Details |
|---|---|
| Reactants | Diketene + Ethanol |
| Catalyst | Tertiary amines (various) |
| Temperature | 90–105 °C |
| Pressure | 0.5–6 atm |
| Yield | Improved with specific catalysts |
This process ensures a high-purity supply of ethyl acetoacetate for subsequent condensation with β-(diethylamino)chloroethane.
Process Optimization and Purification
- The condensation product may contain unreacted amines and traces of acetone (byproduct from some related processes).
- Purification can be performed by distillation or chromatographic methods; however, it is often used directly as a crude product in further synthetic steps without extensive purification.
- Reaction solvents and temperature control are critical to minimize side reactions and maximize yield.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The method involving β-(diethylamino)chloroethane and ethyl acetoacetate is well-established and scalable for industrial synthesis.
- The use of tertiary amine catalysts in the preparation of ethyl acetoacetate precursor significantly enhances yield and process efficiency.
- The process has been patented and is utilized in the synthesis of pharmaceutical intermediates, including compounds related to sunitinib derivatives.
- Control of reaction parameters such as temperature, pressure, and catalyst concentration is essential for optimizing product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-(diethylamino)ethyl)acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Ethyl 2-(2-(diethylamino)ethyl)acetoacetate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:
- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions yield alcohols or amines.
- Substitution : Nucleophilic substitution reactions introduce different functional groups into the molecule.
This compound's ability to undergo keto-enol tautomerism enhances its reactivity, making it valuable in organic synthesis .
Biology
In biological research, this compound serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways. Its interaction with enzymes can lead to the formation of active metabolites that may modulate various biochemical processes within cells.
Medicine
The compound has potential therapeutic applications as a precursor in drug development. Its unique diethylaminoethyl group may enhance solubility and bioavailability of pharmaceutical compounds, making it a candidate for developing new drugs targeting specific diseases .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-(2-(diethylamino)ethyl)acetoacetate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
Physicochemical Properties
- Solubility: The diethylaminoethyl group in the target compound enhances water solubility under acidic conditions (via protonation) compared to hydrophobic analogs like ethyl 2-phenylacetoacetate .
- Stability: Chloro and methyl derivatives exhibit greater stability in storage compared to amino-containing compounds, which may require refrigeration to prevent degradation .
- Reactivity : The tertiary amine in the target compound facilitates nucleophilic reactions, whereas electron-withdrawing groups (e.g., -Cl) in ethyl 2-chloroacetoacetate increase electrophilicity at the carbonyl carbon .
Research Findings and Trends
Recent studies emphasize the role of β-keto esters in asymmetric catalysis and drug delivery. For example:
- Ethyl 2-methylacetoacetate’s enolate stability enables stereoselective alkylation in natural product synthesis .
- Amino-functionalized derivatives (e.g., ethyl 2-[(2,2-dicyanovinyl)amino]acetate) show promise in photodynamic therapy due to their electron-rich moieties .
Biological Activity
Ethyl 2-(2-(diethylamino)ethyl)acetoacetate is an organic compound with the molecular formula C12H23NO3. It is a derivative of acetoacetic acid, characterized by an ethyl ester group and a diethylaminoethyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Reactions
The compound undergoes several chemical reactions, including:
- Oxidation : Leading to the formation of ketones or carboxylic acids.
- Reduction : Yielding alcohols or amines.
- Substitution : Allowing for the introduction of different functional groups into the molecule.
This compound interacts with various molecular targets in biological systems. It can serve as a substrate for enzymes, resulting in the formation of active metabolites that may modulate biochemical processes by interacting with cellular receptors or enzymes. This interaction is crucial for its potential therapeutic effects, making it a valuable compound in drug development.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives with diethylamino groups demonstrate enhanced potency against various cancer cell lines. The compound's structure allows it to inhibit tubulin polymerization, which is critical in cancer cell proliferation.
Case Studies
- In Vitro Studies : In a study examining antiproliferative effects, compounds similar to this compound were tested against HeLa and A549 cancer cells, showing IC50 values ranging from 30–240 nM depending on the specific structural modifications made to the compounds .
- Mechanistic Insights : It was observed that these compounds could induce G2/M phase cell cycle arrest and apoptosis through intrinsic pathways, as evidenced by caspase-9 activation and changes in Bcl-2 expression levels .
Comparative Biological Activity
A comparative analysis of related compounds reveals that this compound has unique properties due to its diethylaminoethyl substituent. This substituent enhances solubility and interaction with biological targets compared to simpler esters like ethyl acetoacetate.
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | ~30–240 | HeLa, A549 |
| Ethyl acetoacetate | Higher | Various |
| Methyl acetoacetate | Higher | Various |
Research Applications
This compound is utilized in various scientific fields:
- Medicinal Chemistry : As a precursor for developing new pharmaceuticals.
- Biological Research : In studies exploring enzyme-catalyzed reactions and metabolic pathways.
- Industrial Applications : In the synthesis of specialty chemicals and materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-(2-(diethylamino)ethyl)acetoacetate, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via acetoacetic ester chemistry. A plausible route involves:
Condensation : Reacting diethylamine with ethyl acetoacetate in the presence of a ketone or aldehyde to introduce the diethylaminoethyl group.
Alkylation : Using a halogenated alkylating agent (e.g., 2-chloroethyl diethylamine) under basic conditions (e.g., K₂CO₃) to form the branched ester .
- Characterization : Intermediates are verified via ¹H/¹³C NMR (e.g., δ ~1.2–1.4 ppm for ethyl ester protons) and FT-IR (C=O stretch at ~1730 cm⁻¹). Purity is confirmed by HPLC (>95% purity thresholds) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Store at -20°C in airtight containers to prevent hydrolysis or decomposition .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood due to potential respiratory irritation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing side products?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce hydrolysis .
- Temperature Control : Maintain reactions at 40–60°C to balance reaction kinetics and thermal stability of the ester group .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps .
- Byproduct Analysis : Use GC-MS to detect and quantify side products (e.g., unreacted diethylamine or ethyl acetoacetate) .
Q. What analytical challenges arise in distinguishing this compound from structurally similar derivatives, and how can they be resolved?
- Methodological Answer :
- Spectral Overlaps : The diethylaminoethyl group may cause overlapping signals in NMR. Use 2D NMR (COSY, HSQC) to resolve proton-carbon correlations .
- Chromatographic Separation : Optimize reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to distinguish retention times from analogs like ethyl 2-chloroacetoacetate .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use software (e.g., Gaussian) to model transition states and calculate activation energies for alkylation steps. Focus on electron density maps to identify reactive sites on the acetoacetate backbone .
- Solvent Effects : Apply the PCM model to simulate solvent interactions and predict solvolysis rates in aqueous environments .
Q. What strategies reconcile contradictory data in purity assays (e.g., HPLC vs. NMR) for this compound?
- Methodological Answer :
- HPLC-NMR Hyphenation : Combine techniques to correlate chromatographic peaks with structural data, resolving discrepancies caused by UV-inactive impurities .
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate purity independently of chromatographic methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
